molecular formula C7H9NO5 B12363486 4-Oxopiperidine-2,6-dicarboxylic acid

4-Oxopiperidine-2,6-dicarboxylic acid

Cat. No.: B12363486
M. Wt: 187.15 g/mol
InChI Key: GBSHZANWEXIZRX-UHFFFAOYSA-N
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Description

4-Oxopiperidine-2,6-dicarboxylic acid is a heterocyclic organic compound with a piperidine ring structure This compound is characterized by the presence of two carboxylic acid groups at the 2 and 6 positions and a ketone group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxopiperidine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethylpiperidine derivatives. For instance, the oxidation of 2,6-dimethylpiperidine using potassium permanganate or other strong oxidizing agents can yield this compound . Another method involves the cyclization of amine-substituted enones under acid-mediated conditions, which can produce the desired compound with high stereoselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Oxopiperidine-2,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the ketone and carboxylic acid groups makes it a versatile compound for different chemical transformations.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield this compound, while reduction reactions can produce 4-hydroxypiperidine-2,6-dicarboxylic acid .

Mechanism of Action

The mechanism of action of 4-Oxopiperidine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit enzymes involved in nitrogen and sulfur metabolism, leading to changes in the levels of key metabolites . Additionally, its ability to form stable complexes with metal ions can influence various biochemical reactions .

Comparison with Similar Compounds

4-Oxopiperidine-2,6-dicarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C7H9NO5

Molecular Weight

187.15 g/mol

IUPAC Name

4-oxopiperidine-2,6-dicarboxylic acid

InChI

InChI=1S/C7H9NO5/c9-3-1-4(6(10)11)8-5(2-3)7(12)13/h4-5,8H,1-2H2,(H,10,11)(H,12,13)

InChI Key

GBSHZANWEXIZRX-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(CC1=O)C(=O)O)C(=O)O

Origin of Product

United States

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